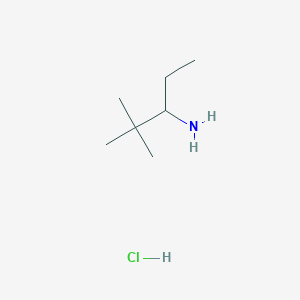

2,2-Dimethylpentan-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Dimethylpentan-3-amine hydrochloride is an organic compound with the molecular formula C7H18ClN. It is a primary aliphatic amine that is often used in various chemical and industrial applications. This compound is characterized by its structure, where a pentan-3-amine backbone is substituted by two methyl groups at the second carbon position, and it is combined with hydrochloric acid to form the hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpentan-3-amine hydrochloride typically involves the alkylation of ammonia or amines with appropriate alkyl halides. One common method is the nucleophilic substitution reaction where a haloalkane reacts with ammonia or a primary amine to form the desired amine. For instance, the reaction of 2,2-dimethylpentan-3-yl chloride with ammonia can yield 2,2-Dimethylpentan-3-amine, which is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation processes. These processes often use excess ammonia to ensure the formation of primary amines and to minimize the formation of secondary and tertiary amines. The reaction conditions typically include controlled temperatures and pressures to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpentan-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or N-oxide derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of nitroso, nitro, or N-oxide derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

2,2-Dimethylpentan-3-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpentan-3-amine hydrochloride involves its interaction with molecular targets, primarily through its amine group. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, potentially affecting biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

2,4-Dimethylpentan-3-amine: Another primary aliphatic amine with similar structural features but different substitution patterns.

3-Pentanol, 2,2-dimethyl-: An alcohol with a similar carbon skeleton but different functional group.

Uniqueness

2,2-Dimethylpentan-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, reactivity, and interactions with other molecules. This uniqueness makes it valuable in specific chemical and industrial applications where these properties are advantageous.

Biological Activity

2,2-Dimethylpentan-3-amine hydrochloride, also known as (3R)-2,2-dimethylpentan-3-amine hydrochloride, is an organic compound with a molecular formula of C7H17N·HCl and a molecular weight of approximately 151.68 g/mol. This compound is characterized by its amine functional group and is typically encountered as a white powder. Its hydrochloride salt form enhances its stability and solubility, making it suitable for various biological and chemical applications.

The synthesis of this compound generally involves straightforward methods that yield high purity levels. The compound is soluble in water, which facilitates its use in biological assays and applications.

Table 1: Comparison of Structural Features

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C7H17N·HCl | Branched structure with amine functional group |

| 3,3-Dimethylbutan-2-amine | C6H16N | One less carbon; different biological properties |

| 1-Methylcyclopentanamine | C6H13N | Cyclic structure affecting steric effects |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may function as an enzyme inhibitor or modulator of receptor activity. Research indicates that compounds with similar structures can influence neurotransmitter systems, potentially affecting mood and cognitive functions.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has shown that certain amines can inhibit enzymes involved in metabolic pathways. For instance, studies have demonstrated that derivatives of 2,2-dimethylpentan-3-amine exhibit inhibitory effects on monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and dopamine .

- Neuropharmacological Effects : A study highlighted the potential neuropharmacological effects of this compound in animal models. The compound was tested for its ability to enhance cognitive function and reduce anxiety-like behaviors in rodents . The results suggested a dose-dependent improvement in memory retention and reduced anxiety levels.

- Comparative Analysis : A comparative analysis of various amines revealed that 2,2-dimethylpentan-3-amine demonstrated a higher binding affinity to specific receptors compared to its structural analogs. This suggests a unique mechanism of action that could be leveraged for therapeutic applications .

Toxicological Profile

While the biological activity is promising, it is essential to consider the safety profile of this compound. Toxicological assessments indicate that at high concentrations, it may exhibit cytotoxic effects on certain cell lines. Therefore, further studies are required to establish safe dosage levels for potential therapeutic uses .

Properties

Molecular Formula |

C7H18ClN |

|---|---|

Molecular Weight |

151.68 g/mol |

IUPAC Name |

2,2-dimethylpentan-3-amine;hydrochloride |

InChI |

InChI=1S/C7H17N.ClH/c1-5-6(8)7(2,3)4;/h6H,5,8H2,1-4H3;1H |

InChI Key |

RPECBLQCZOIIMC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)(C)C)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.